Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound with a thiophene ring structure. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . This compound is particularly interesting due to its potential therapeutic properties and its role as an intermediate in the synthesis of various biologically active molecules .
Preparation Methods
The synthesis of ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction typically requires basic conditions and can be carried out at room temperature or under reflux . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer properties are linked to the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways . The compound’s anti-inflammatory effects are thought to result from the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Similar in structure but lacks the methyl group at the 7-position, which may affect its biological activity and chemical reactivity.
Thienopyrimidine derivatives: These compounds have a fused pyrimidine ring and exhibit different pharmacological properties, including kinase inhibition and anticancer activity.
This compound stands out due to its unique combination of functional groups, which confer specific biological activities and synthetic versatility .
Properties
Molecular Formula |
C12H17NO2S |
---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
ethyl 2-amino-7-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C12H17NO2S/c1-3-15-12(14)9-8-6-4-5-7(2)10(8)16-11(9)13/h7H,3-6,13H2,1-2H3 |
InChI Key |
JCDJHUYURGMQFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2C)N |
Origin of Product |
United States |
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